molecular formula C15H15NO5 B14287167 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentyl acetate CAS No. 114659-96-0

5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentyl acetate

Katalognummer: B14287167
CAS-Nummer: 114659-96-0
Molekulargewicht: 289.28 g/mol
InChI-Schlüssel: IILIRPBXQKLDGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentyl acetate is a complex organic compound characterized by its unique structure, which includes a phthalimide moiety and an acetate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentyl acetate typically involves the reaction of phthalimide with appropriate reagents to introduce the acetate group. One common method involves the use of acetic anhydride in the presence of a catalyst to facilitate the acetylation reaction. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity of the product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentyl acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentyl acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentyl acetate apart from similar compounds is its specific structure, which combines the phthalimide moiety with an acetate group. This unique combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Eigenschaften

CAS-Nummer

114659-96-0

Molekularformel

C15H15NO5

Molekulargewicht

289.28 g/mol

IUPAC-Name

[5-(1,3-dioxoisoindol-2-yl)-4-oxopentyl] acetate

InChI

InChI=1S/C15H15NO5/c1-10(17)21-8-4-5-11(18)9-16-14(19)12-6-2-3-7-13(12)15(16)20/h2-3,6-7H,4-5,8-9H2,1H3

InChI-Schlüssel

IILIRPBXQKLDGL-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OCCCC(=O)CN1C(=O)C2=CC=CC=C2C1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.